REACTION_CXSMILES
|
[CH:1]([C:3]1[O:4][C:5]2[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:6]=2[CH:7]=1)=[O:2].C([O-])(=O)C.[Na+].[Br:19]Br>ClCCl>[CH:1]([C:3]1[O:4][C:5]2[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]([Br:19])[C:6]=2[CH:7]=1)=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1OC2=C(C1)C=CC=C2OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.29 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
to facilitate stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with water (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
followed by removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a pale orange solid
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica eluting with 10% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1OC2=C(C1)C(=CC=C2OC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |